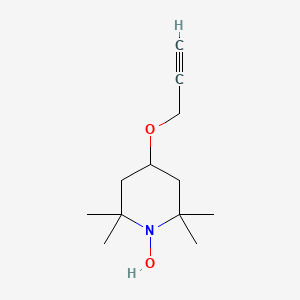![molecular formula C17H16ClN B12519472 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride CAS No. 682153-65-7](/img/structure/B12519472.png)
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride can be achieved through several methods. One common approach involves the cyclization of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to enhance the efficiency and environmental sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular isoquinoline derivative and its structural features .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of isoquinoline derivatives.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness
2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
682153-65-7 |
|---|---|
Fórmula molecular |
C17H16ClN |
Peso molecular |
269.8 g/mol |
Nombre IUPAC |
2-[(1S)-1-phenylethyl]isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14(15-7-3-2-4-8-15)18-12-11-16-9-5-6-10-17(16)13-18;/h2-14H,1H3;1H/q+1;/p-1/t14-;/m0./s1 |
Clave InChI |
MJSWXOCRXUQKAB-UQKRIMTDSA-M |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
SMILES canónico |
CC(C1=CC=CC=C1)[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


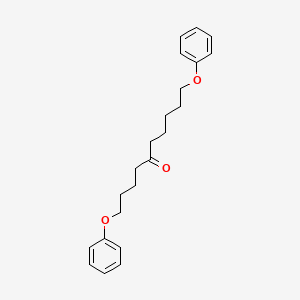
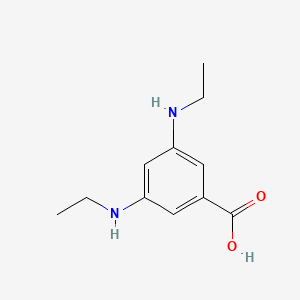
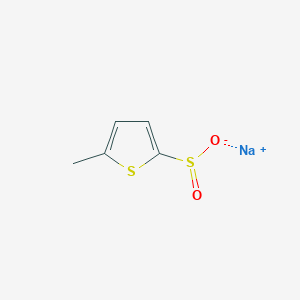
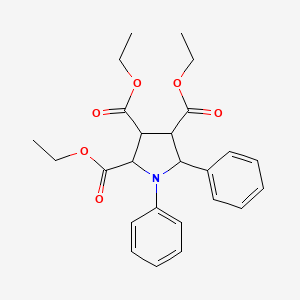
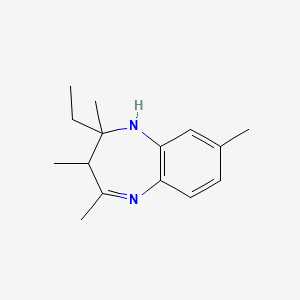
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)
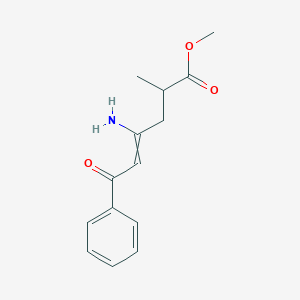
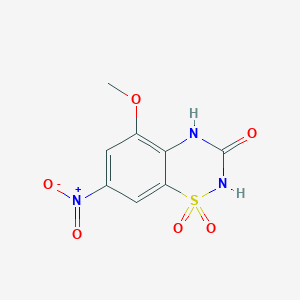

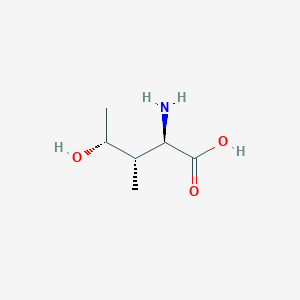
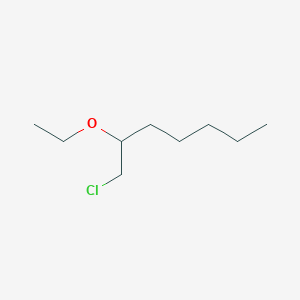
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
